molecular formula C9H14N2 B13050226 (1S)-1-(3-Methyl(2-pyridyl))propylamine

(1S)-1-(3-Methyl(2-pyridyl))propylamine

Cat. No.: B13050226
M. Wt: 150.22 g/mol
InChI Key: KYBITTXNIHENDH-QMMMGPOBSA-N
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Description

(1S)-1-(3-Methyl(2-pyridyl))propylamine is a chiral amine compound that features a pyridine ring substituted with a methyl group and a propylamine chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methyl(2-pyridyl))propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridine.

    Alkylation: The pyridine ring is alkylated using a suitable alkylating agent to introduce the propylamine chain.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.

    Chiral Catalysts: Employing chiral catalysts to enhance the selectivity of the desired enantiomer.

    Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic substitution reactions using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(3-Methyl(2-pyridyl))propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))propylamine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Methyl(2-pyridyl))propylamine: The enantiomer of the compound with different biological activity.

    3-Methylpyridine: The parent compound without the propylamine chain.

    Pyridine Derivatives: Other pyridine-based compounds with varying substituents.

Uniqueness

(1S)-1-(3-Methyl(2-pyridyl))propylamine is unique due to its specific chiral configuration and the presence of both a pyridine ring and a propylamine chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(3-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2/c1-3-8(10)9-7(2)5-4-6-11-9/h4-6,8H,3,10H2,1-2H3/t8-/m0/s1

InChI Key

KYBITTXNIHENDH-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC=N1)C)N

Canonical SMILES

CCC(C1=C(C=CC=N1)C)N

Origin of Product

United States

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